Ethyl 5-(2-chlorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate
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Description
Ethyl 5-(2-chlorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C17H14ClN3O3 and its molecular weight is 343.77. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with a similar pyrazolo[1,5-a]pyridine structure have been studied for their anti-tubercular properties . Additionally, pyrazolo[3,4-d]pyrimidine, a related compound, has been associated with CDK2 inhibition, which is a target for cancer treatment .
Mode of Action
It’s known that the pyrazolo[1,5-a]pyridine moiety is present in several fda approved and clinically investigating drugs
Biochemical Pathways
Compounds with a similar pyrazolo[1,5-a]pyridine structure have been associated with anti-tubercular activity , suggesting that they may affect the biochemical pathways related to tuberculosis.
Result of Action
Compounds with a similar pyrazolo[1,5-a]pyridine structure have been associated with anti-tubercular activity , suggesting that they may have a similar effect.
Action Environment
It’s known that the synthesis of similar compounds can be influenced by factors such as temperature and the presence of certain catalysts .
Properties
IUPAC Name |
ethyl 5-[(2-chlorobenzoyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-2-24-17(23)13-10-19-21-8-7-11(9-15(13)21)20-16(22)12-5-3-4-6-14(12)18/h3-10H,2H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEUGCXGVAHJNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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